Sagittatoside B

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre bedeutenden biologischen Aktivitäten, die diejenigen ihres ursprünglichen Glykosids, Epimedin B, übertreffen . Sagittatoside B hat aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Osteoporose und anderen Gesundheitszuständen, Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Sagittatoside B hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Flavonolglykosiden und deren chemischen Eigenschaften.

Biologie: Untersucht für seine Rolle in zellulären Prozessen und sein Potenzial als bioaktive Verbindung.

Medizin: Insbesondere bei der Behandlung von Osteoporose eingesetzt, da es die Osteoblastendifferenzierung fördert und den Knochenabbau hemmt.

Wirkmechanismus

This compound übt seine Wirkung durch verschiedene molekulare Ziele und Signalwege aus. Es fördert die Osteoblastendifferenzierung, die für die Knochenbildung entscheidend ist, und hemmt die Expression der Matrixmetalloproteinase-9 (MMP-9), die am Knochenabbau beteiligt ist . Darüber hinaus interagiert es mit Signalwegen im Zusammenhang mit oxidativem Stress und Entzündungen, was zu seinen therapeutischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Sagittatoside B, a secondary flavonol glycoside found in Epimedium, has been reported to exert anti-osteoporosis effects . The primary target of this compound is HIF-1α , a transcription factor that plays a crucial role in cellular and systemic responses to hypoxia.

Mode of Action

This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . This interaction enhances the expression of COL1A1 protein under hypoxic conditions .

Biochemical Pathways

It is known that hif-1α, the primary target of this compound, is involved in numerous pathways, including those related to cellular response to hypoxia .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) . After oral administration in rats, a total of 17 metabolites were detected or tentatively identified from rat plasma, bile, urine, and feces . The major metabolic pathways of this compound in rats were hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and different sugars .

Result of Action

The action of this compound results in improved bone microstructures and reduced bone loss . In vivo experiments demonstrated its ability to decrease bone marrow adipose tissue, enhance bone formation, and suppress HIF-1α protein expression .

Action Environment

It is known that the compound’s bioactivities are much better in vivo than its original glycoside, epimedin b

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for Sagittatoside B, it is not classified under physical, health, or environmental hazards . In case of exposure, the recommended first aid measures include flushing the eyes or skin with plenty of water, not inducing vomiting if ingested, and moving to fresh air immediately if inhaled .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sagittatoside B plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as β-glucanase, which facilitates its hydrolysis and conversion from its precursor, epimedin B . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as the HIF-1α signaling pathway, which is implicated in osteoclast formation and bone metabolism . These interactions highlight the compound’s potential in regulating various biochemical processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In osteoblasts, it promotes bone formation by enhancing the expression of osteogenic markers and stimulating the differentiation of precursor cells . In cancer cells, this compound induces apoptosis through the activation of intrinsic apoptotic pathways, involving key proteins such as Bax, Bcl-2, Caspase-3, and Caspase-9 . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the HIF-1α protein, modulating its activity and subsequently affecting the expression of genes involved in osteoclast formation . Additionally, it inhibits the activity of certain enzymes, such as β-glucanase, which is essential for its hydrolysis and conversion from epimedin B . These molecular interactions underpin the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, with a relative standard deviation lower than 11.7% . Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, this compound maintains its bioactivity over extended periods, promoting osteogenic differentiation and apoptosis in cancer cells . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as promoting bone formation and reducing inflammation . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and apoptosis in liver cells . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic use while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and different sugars . These metabolic reactions occur in the liver and other tissues, leading to the formation of multiple metabolites. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the intestines and distributed to various organs, including the liver, where it undergoes metabolism . The compound’s localization and accumulation in target tissues are influenced by its interactions with transporters and binding proteins, which facilitate its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, targeting signals and post-translational modifications direct this compound to specific compartments or organelles, enhancing its therapeutic effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Sagittatoside B kann durch verschiedene Methoden erfolgen, einschließlich enzymatischer Hydrolyse. Eine effiziente Methode beinhaltet die Verwendung von β-Glucanase in einem Zweiphasensystem, bestehend aus Propylacetat und HAc-NaAc-Puffer (pH 4,5) im Verhältnis 1:1 (v/v). Die Hydrolyse wird bei 60 °C für 1 Stunde durchgeführt, was zur vollständigen Umwandlung von Epimedin B in this compound führt . Diese Methode weist auch nach mehrmaligem Einsatz des Enzyms eine hohe Umwandlungsrate von 94,0 % auf .

Industrielle Produktionsmethoden

Für die industrielle Produktion wird die enzymatische Hydrolysemethode aufgrund ihrer hohen Effizienz und minimalen Nebenproduktbildung bevorzugt. Das Verfahren beinhaltet die Verwendung einer recycelbaren und integrierten Zweiphasen-Enzymatischen Hydrolyse, was das Verfahren im Vergleich zu herkömmlichen Methoden vereinfacht . Dieser Ansatz ist vielversprechend für die großtechnische Produktion von this compound und eignet sich daher für industrielle Anwendungen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Hydrierung, Hydroxylierung, Dehydrierung, Demethylierung, Decarbonylierung und Konjugation mit Glucuronsäure und verschiedenen Zuckern . Diese Reaktionen sind für seinen Metabolismus und seine biologische Aktivität entscheidend.

Häufige Reagenzien und Bedingungen

Hydrolyse: Umfasst typischerweise saure oder enzymatische Bedingungen.

Hydrierung und Hydroxylierung: Erfordern häufig spezielle Katalysatoren und kontrollierte Umgebungen.

Demethylierung und Decarbonylierung: Werden normalerweise unter bestimmten chemischen Bedingungen durchgeführt, um Methyl- oder Carbonylgruppen zu entfernen.

Konjugation: Beinhaltet die Zugabe von Glucuronsäure oder Zuckern, die häufig durch Enzyme erleichtert wird.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten, die die biologische Aktivität von this compound erhalten oder verstärken. Diese Metaboliten sind für seine therapeutische Wirkung entscheidend und werden häufig auf ihre pharmakokinetischen Eigenschaften untersucht .

Analyse Chemischer Reaktionen

Types of Reactions

Sagittatoside B undergoes various chemical reactions, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and different sugars . These reactions are crucial for its metabolism and bioactivity.

Common Reagents and Conditions

Hydrolysis: Typically involves acidic or enzymatic conditions.

Hydrogenation and Hydroxylation: Often require specific catalysts and controlled environments.

Demethylation and Decarbonylation: Usually performed under specific chemical conditions to remove methyl or carbonyl groups.

Conjugation: Involves the addition of glucuronic acid or sugars, often facilitated by enzymes.

Major Products

The major products formed from these reactions include various metabolites that retain or enhance the bioactivity of this compound. These metabolites are crucial for its therapeutic effects and are often studied for their pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Sagittatoside B wird oft mit anderen Flavonolglykosiden wie folgt verglichen:

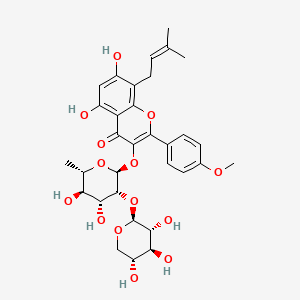

Epimedin A, B und C: Diese Verbindungen finden sich ebenfalls in Epimedium und teilen ähnliche biologische Aktivitäten, unterscheiden sich jedoch in ihren spezifischen Molekülstrukturen und ihrer Wirksamkeit.

Icarisid I und II: Bekannt für ihre bioaktiven Eigenschaften, insbesondere bei der Förderung der Knochengesundheit und sexuellen Funktion.

Hyperoside und Quercitrin: Diese Flavonoide sind ebenfalls in Epimedium enthalten und wurden auf ihre antioxidativen und entzündungshemmenden Eigenschaften untersucht.

This compound zeichnet sich durch seine höhere biologische Aktivität und Effizienz bei der Förderung der Knochengesundheit im Vergleich zu seinen Gegenstücken aus .

Eigenschaften

IUPAC Name |

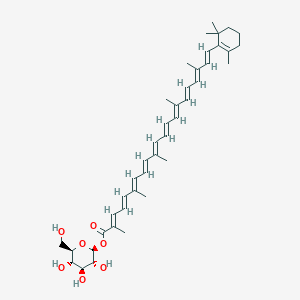

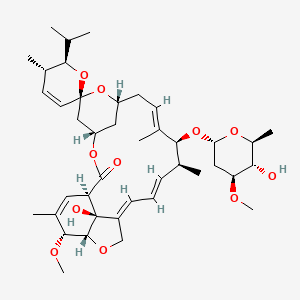

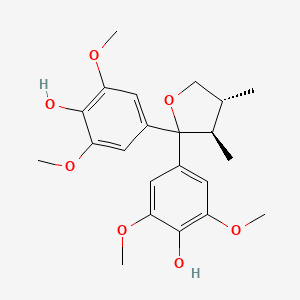

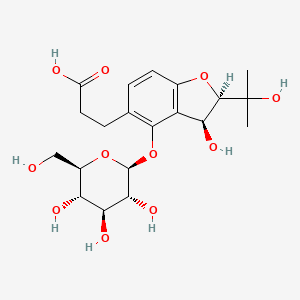

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDGQVAUJNUPGW-JGSSSOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary ways Sagittatoside B is metabolized in rats?

A1: [] In rats, this compound undergoes several metabolic transformations, including:

Q2: How does this compound impact bone cells in vitro?

A2: Studies using MC3T3-E1 cells (osteoblasts) showed that this compound at concentrations of 10^-9 to 10^-5 M promotes differentiation and significantly increases calcium deposition, indicating a potential role in bone formation. Additionally, in RAW264.7 cells (osteoclast precursors), this compound suppressed the level of tartrate-resistant acid phosphatase (TRACP), a marker of osteoclast activity, and decreased the number of multinucleated osteoclastic cells, suggesting an inhibitory effect on bone resorption.

Q3: Can this compound be produced through enzymatic hydrolysis?

A3: Yes, this compound can be efficiently produced from Epimedin B using cellulase enzyme. Optimal reaction conditions include a temperature of 50°C, a pH of 5.6 (acetic acid-sodium acetate buffer), a substrate concentration of 20 g/L, and an enzyme-to-substrate mass ratio of 3:5. The identity of the product was confirmed using Mass Spectrometry (MS), 1H-NMR, and 13C-NMR.

Q4: What is the role of lactase-phlorizin hydrolase (LPH) in the intestinal absorption of this compound and other prenylated flavonoids?

A5: LPH plays a significant role in the intestinal absorption of prenylated flavonoids from Herba Epimedii. [] In a four-site perfused rat intestinal model, diglycosides like icariin and triglycosides like Epimedin A, Epimedin B, and Epimedin C were rapidly hydrolyzed in the duodenum and jejunum, producing metabolites like this compound. Co-perfusion with gluconolactone, an LPH inhibitor, significantly inhibited the hydrolysis of these compounds, demonstrating LPH's importance in their absorption.

Q5: Can carbomer influence the enzymatic breakdown of this compound and other flavonoids from Epimedium?

A6: Yes, carbomer affects the enzymatic hydrolysis of total flavonoids from Epimedium. In a buffer solution containing 1% carbomer at 37°C, the hydrolysis rates of Epimedin A, Epimedin B, Epimedin C, and icariin were slower compared to a carbomer-free environment. Notably, the production of secondary glycosides like this compound was promoted in the presence of carbomer.

Q6: Can you provide information about the analytical techniques used to study this compound and related compounds?

A6: Several analytical methods have been employed in the study of this compound and other flavonoids found in Epimedium:

- HPLC (High-Performance Liquid Chromatography): This technique is frequently used to separate, identify, and quantify individual flavonoids in complex mixtures. It's often coupled with other detection methods like DAD (diode-array detection) for quantification and MS (mass spectrometry) for structural characterization. [, , , ]

- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry): Offers enhanced sensitivity and resolution compared to conventional HPLC, facilitating the identification and characterization of metabolites, even in low concentrations. []

- RRLC-DAD-ESI-MS2 (Rapid Resolution Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry): Combines rapid separation with sensitive detection for the identification and structural analysis of multiple compounds in complex mixtures like plant extracts. []

- CZE (Capillary Zone Electrophoresis): Provides a high-resolution separation technique for charged molecules, suitable for analyzing flavonoids. []

- NMR (Nuclear Magnetic Resonance): This technique elucidates the structure and conformation of molecules. 1H-NMR and 13C-NMR are commonly used to characterize the structures of isolated compounds like this compound. [, ]

Q7: Can this compound be found in different Epimedium species?

A7: Yes, this compound has been identified in various species of Epimedium, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.